Cas no 2764010-99-1 (tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate)
![tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate structure](https://ja.kuujia.com/scimg/cas/2764010-99-1x500.png)
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-37343272
- 2764010-99-1
- tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate
-
- インチ: 1S/C13H21N3O2/c1-13(2,3)18-12(17)10-5-4-6-16-8-9(7-14)15-11(10)16/h8,10H,4-7,14H2,1-3H3
- InChIKey: AYORSODCRREQKZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1C2=NC(CN)=CN2CCC1)=O
計算された属性
- 精确分子量: 251.16337692g/mol
- 同位素质量: 251.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 70.1Ų
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343272-0.1g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 0.1g |
$1207.0 | 2023-07-06 | ||
Enamine | EN300-37343272-2.5g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 2.5g |
$2688.0 | 2023-07-06 | ||
Enamine | EN300-37343272-0.25g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 0.25g |
$1262.0 | 2023-07-06 | ||
Enamine | EN300-37343272-0.5g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 0.5g |
$1316.0 | 2023-07-06 | ||
Enamine | EN300-37343272-5.0g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 5.0g |
$3977.0 | 2023-07-06 | ||
Enamine | EN300-37343272-1.0g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 1.0g |
$1371.0 | 2023-07-06 | ||
Enamine | EN300-37343272-10.0g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 10.0g |
$5897.0 | 2023-07-06 | ||
Enamine | EN300-37343272-0.05g |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate |
2764010-99-1 | 0.05g |
$1152.0 | 2023-07-06 |
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate 関連文献
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
4. Back matter
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylateに関する追加情報
Introduction to Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2764010-99-1)
The compound Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2764010-99-1) is a sophisticated heterocyclic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural framework, featuring a fused imidazo[1,2-a]pyridine core with an amine-substituted side chain and a tert-butyl ester group at the 8-position, positions it as a versatile scaffold for drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for various therapeutic applications. The presence of both basic and acidic functional groups in its structure allows for diverse interactions with biological targets, making it an attractive molecule for designing novel pharmacophores. Specifically, the aminomethyl substituent at the 2-position serves as a key pharmacological moiety that can engage in hydrogen bonding and other non-covalent interactions with biological receptors.
In the context of modern drug design, the imidazo[1,2-a]pyridine scaffold is particularly noteworthy due to its prevalence in bioactive molecules. This scaffold has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The incorporation of a tert-butyl group at the 8-position not only enhances the metabolic stability of the compound but also influences its solubility and pharmacokinetic properties. These features make it an ideal candidate for further optimization through structure-activity relationship (SAR) studies.
Recent studies have demonstrated the utility of this compound in preclinical models as a potential therapeutic agent for neurological disorders. The aminomethyl side chain has been shown to interact with specific neurotransmitter receptors, suggesting its potential as an agonist or antagonist in central nervous system (CNS) drug development. Furthermore, the imidazo[1,2-a]pyridine core has been implicated in modulating inflammatory pathways, making this compound a promising candidate for anti-inflammatory therapies.
The synthesis of Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modular modifications to explore different pharmacological profiles.
The pharmacological evaluation of this compound has revealed intriguing properties that warrant further investigation. In vitro assays have shown that it exhibits moderate binding affinity to several target proteins relevant to human health conditions. Notably, its interaction with enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders. Additionally, preliminary toxicity studies indicate that the compound is well-tolerated at therapeutic doses, although further safety assessments are necessary before clinical translation.
The tert-butyl ester group at the 8-position of the molecule plays a crucial role in determining its physicochemical properties. This moiety contributes to the overall lipophilicity of the compound, influencing its absorption and distribution within biological systems. Moreover, it serves as a handle for further chemical modifications through hydrolysis or transesterification reactions, allowing researchers to fine-tune its pharmacokinetic profile according to specific therapeutic needs.
As computational biology continues to advance, virtual screening techniques have been increasingly employed to identify novel drug candidates like Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate. High-throughput virtual screening (HTVS) has enabled researchers to rapidly assess thousands of compounds against large databases of biological targets with remarkable efficiency. This approach has accelerated the discovery process by prioritizing molecules with high predicted binding affinity and favorableADMET (Absorption Distribution Metabolism Excretion Toxicity) properties.
The integration of machine learning algorithms into drug discovery pipelines has further enhanced the potential of this compound by predicting its biological activity and optimizing its structure for improved efficacy. Predictive models trained on large datasets have been instrumental in identifying promising analogs of Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate, thereby expediting the development pipeline from lead identification to clinical candidates.
In conclusion,Tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate (CAS No. 2764010-99-1) represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and favorable physicochemical properties positions it as a valuable scaffold for future drug development efforts. Continued research into its pharmacological profile and synthetic optimization will undoubtedly contribute to advancements in medicine and improve patient outcomes across various health conditions.
2764010-99-1 (tert-butyl 2-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylate) Related Products
- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)
- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)




